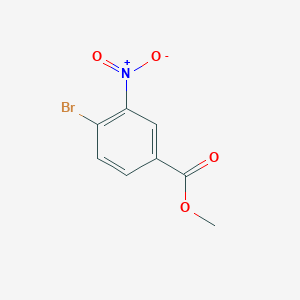

Methyl 4-bromo-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNDHGPPQZVKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371633 | |

| Record name | methyl 4-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2363-16-8 | |

| Record name | methyl 4-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Profile

An In-depth Technical Guide to Methyl 4-bromo-3-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. Its purpose is to provide an in-depth understanding of its properties, synthesis, applications, and safety protocols, grounded in established scientific principles and field-proven insights.

This compound is a substituted aromatic ester that serves as a critical building block in advanced organic synthesis.[1] Its unique trifunctional structure—comprising a methyl ester, a bromine atom, and a nitro group—offers multiple reactive sites for constructing complex molecular architectures.[1]

Molecular Formula: C₈H₆BrNO₄[1][2][3]

Molecular Weight: 260.04 g/mol [1][2]

Synonyms: 4-Bromo-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-bromo-3-nitro-, methyl ester.[1][2][4][5]

The compound typically presents as a white to light yellow crystalline powder.[1][4] A summary of its key physicochemical properties is presented below, providing essential data for experimental design and process control.

| Property | Value | Source(s) |

| Melting Point | 102-103 °C | [1][5] |

| Boiling Point | 320.9 ± 22.0 °C at 760 mmHg | [1] |

| Density | ~1.7 g/cm³ | [1] |

| Flash Point | 147.9 ± 22.3 °C | [1] |

| Refractive Index | 1.588 | [1][5] |

| Purity | >98.0% (GC) | [4] |

Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of this compound involves the electrophilic aromatic substitution (nitration) of Methyl 4-bromobenzoate.

Causality of the Synthetic Strategy: The choice of Methyl 4-bromobenzoate as the precursor is deliberate. The bromo (-Br) and methyl ester (-COOCH₃) groups are both electron-withdrawing, deactivating the benzene ring towards electrophilic attack. However, the bromine atom is an ortho, para-director, while the ester group is a meta-director. The nitration occurs at the C-3 position (ortho to the bromine and meta to the ester) due to the directing influence of the bromine atom, which activates this position relative to others.[6] The reaction is typically carried out using a combination of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment is mandatory before execution.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add Methyl 4-bromobenzoate to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.

-

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled beaker.

-

Addition: Add the nitrating mixture dropwise to the solution of Methyl 4-bromobenzoate, ensuring the internal temperature does not exceed 15°C. The rate of addition is critical to control the exothermic reaction and prevent side-product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

-

Validation: Confirm the identity and purity of the final product using techniques such as ¹H NMR, IR spectroscopy, and melting point analysis.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a versatile scaffold for the synthesis of APIs and other complex organic molecules.[1][7] Its utility stems from the distinct reactivity of its functional groups.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in cornerstone reactions of modern organic synthesis like Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile introduction of aryl, alkyl, or alkynyl groups, which is a common strategy in building the core structures of many drug candidates.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the C-Br bond towards nucleophilic attack, enabling substitutions that might otherwise be difficult.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C).[1] This transformation is pivotal as it introduces a nucleophilic and basic site, opening pathways for amide bond formation, urea synthesis, and the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.

Caption: Key transformations of this compound.

Analytical and Spectroscopic Data

The structural integrity and purity of this compound are confirmed through standard analytical techniques. While detailed spectra are lot-specific, reference data is available through various chemical databases.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern will result in a characteristic splitting pattern in the aromatic region. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

Public databases like PubChem and ChemicalBook provide access to reference spectra for this compound.[2][8]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[9] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

-

First Aid:

References

- 1. innospk.com [innospk.com]

- 2. This compound | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 2363-16-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. quora.com [quora.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound(2363-16-8) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Methyl 4-Bromo-3-Nitrobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Abstract: This document provides an in-depth technical examination of methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8), a pivotal intermediate in modern organic synthesis. We move beyond a simple recitation of facts to deliver a field-proven perspective on its physicochemical properties, spectroscopic signature, reactivity, and safe handling. This guide is designed for researchers, chemists, and drug development professionals who require a functional understanding of how to leverage this versatile building block in complex synthetic pathways. We will explore the causality behind experimental protocols and provide actionable insights grounded in authoritative references.

Core Physicochemical & Structural Characteristics

This compound is a polysubstituted aromatic ester whose utility is derived from the unique electronic interplay of its three functional groups. Its identity and core properties are foundational to its application.

Chemical Identity and Molecular Structure

The compound is systematically named this compound.[1][2] Its structure, featuring a bromine atom and a nitro group ortho to each other on a methyl benzoate scaffold, creates specific steric and electronic environments that dictate its reactivity.

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-3-nitrobenzoate

This guide provides a comprehensive overview of the synthesis of Methyl 4-bromo-3-nitrobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, a detailed experimental protocol, safety considerations, and characterization of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 2363-16-8) is a polysubstituted aromatic compound of significant interest in organic synthesis.[1] Its molecular structure, featuring a methyl ester, a bromine atom, and a nitro group, offers multiple reactive sites for the construction of complex molecular architectures.[1] This trifunctional nature makes it a valuable starting material for a diverse array of bioactive molecules. The bromine atom is amenable to various cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to a wide range of further chemical transformations.[2]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 102-103 °C |

| Boiling Point | 320.9 ± 22.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

| CAS Number | 2363-16-8 |

Strategic Synthesis: The Nitration of Methyl 4-bromobenzoate

The most common and direct route to this compound is the electrophilic aromatic substitution of Methyl 4-bromobenzoate. This section delves into the mechanistic underpinnings and the practical execution of this pivotal reaction.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis hinges on the principle of electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Caption: Generation of the Nitronium Ion Electrophile.

The nitronium ion then attacks the electron-rich benzene ring of Methyl 4-bromobenzoate. The regioselectivity of this attack is dictated by the directing effects of the existing substituents: the bromo group and the methyl ester group. The bromine atom is an ortho-, para-director, while the methyl ester group is a meta-director. In this specific case, the directing effects culminate in the preferential substitution at the position ortho to the bromo group and meta to the ester, yielding the desired 3-nitro product.

A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, designed to be a self-validating system for reproducible results.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-bromobenzoate | 215.04 | 10.75 g | 0.05 |

| Conc. Sulfuric Acid (98%) | 98.08 | 25 mL | - |

| Conc. Nitric Acid (70%) | 63.01 | 5 mL | ~0.08 |

| Crushed Ice | - | 200 g | - |

| Methanol (for recrystallization) | 32.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL Erlenmeyer flask, add 10.75 g (0.05 mol) of Methyl 4-bromobenzoate to 25 mL of concentrated sulfuric acid. Stir the mixture with a magnetic stirrer until the solid is completely dissolved. Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of Methyl 4-bromobenzoate over a period of 20-30 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture stir at room temperature for one hour.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring. A precipitate of the crude product will form.

-

Isolation of Crude Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with copious amounts of cold water until the washings are neutral to litmus paper.

-

Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid.[3] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold methanol.[3] Dry the product in a desiccator or a vacuum oven at low heat.

Caption: Experimental Workflow for the Synthesis of this compound.

Safety as a Self-Validating System

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction. A robust safety protocol is a non-negotiable component of this synthesis.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Ventilation: All steps must be performed in a well-ventilated fume hood.

-

Temperature Control: Strict adherence to temperature control is critical to prevent runaway reactions. The addition of the nitrating mixture must be slow and with efficient cooling.

-

Quenching: The pouring of the reaction mixture onto ice should be done slowly and with vigorous stirring to dissipate heat.

-

Waste Disposal: Acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

Characterization of the Final Product

Confirmation of the successful synthesis and purity of this compound is achieved through various analytical techniques.

-

Melting Point: The purified product should exhibit a sharp melting point in the range of 102-103 °C.[1] A broad melting range would indicate the presence of impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for the functional groups present. Key absorptions are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will display a characteristic splitting pattern for the trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

-

Conclusion

The synthesis of this compound via the electrophilic nitration of Methyl 4-bromobenzoate is a robust and well-established procedure. This guide has provided a detailed protocol, grounded in the fundamental principles of organic chemistry, to enable researchers and scientists to confidently and safely produce this valuable synthetic intermediate. The versatility of the product's functional groups ensures its continued importance in the discovery and development of new chemical entities.

References

Methyl 4-bromo-3-nitrobenzoate IUPAC name.

An In-Depth Technical Guide to Methyl 4-bromo-3-nitrobenzoate: Synthesis, Reactivity, and Applications

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for its dual-reactive sites that enable the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and spectroscopic profile. We delve into the mechanistic principles governing its synthesis, offering a detailed experimental protocol. Furthermore, this document explores the compound's rich chemical reactivity, focusing on the strategic transformations of its nitro and bromo functionalities. Its critical applications as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials are discussed, underpinned by field-proven insights. The guide concludes with essential safety, handling, and storage information to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a methyl ester, a bromine atom, and a nitro group attached to a benzene ring. These functional groups dictate its chemical behavior and utility as a synthetic intermediate.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3] |

| CAS Number | 2363-16-8[2][3] |

| Molecular Formula | C₈H₆BrNO₄[3][4] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)--INVALID-LINK--[O-][3] |

| InChIKey | BNNDHGPPQZVKMX-UHFFFAOYSA-N[3] |

| Synonyms | 4-Bromo-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-bromo-3-nitro-, methyl ester[3] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 260.04 g/mol | [3][4] |

| Appearance | White to off-white or light yellow crystalline powder | [2] |

| Melting Point | 101-105 °C | [2] |

| Boiling Point | 320.9 ± 22.0 °C at 760 mmHg | [2] |

| Density | ~1.7 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents |[1] |

Spectroscopic Profile

The structural features of this compound can be unequivocally confirmed through standard spectroscopic techniques. While raw spectral data should be acquired for each batch, the expected profile is as follows:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl ester protons (~3.9 ppm) will also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms, including the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-Br vibrations.

Authoritative databases like PubChem provide access to experimental spectral data for reference.[3]

Synthesis and Mechanistic Considerations

The most common and logical synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of methyl 4-bromobenzoate.

Causality of Experimental Design

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

-

-COOCH₃ (Methyl Ester): This group is moderately deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

-

-Br (Bromo): This group is deactivating due to its inductive effect but is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediates at these positions.

When both groups are present, the directing effects are combined. The position meta to the ester and ortho to the bromine is the C3 position. This position is the most favorable for attack by the nitronium ion (NO₂⁺) electrophile, leading to the desired product with high selectivity.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product purity can be confirmed by melting point analysis and spectroscopy.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath (0-5 °C), add methyl 4-bromobenzoate (1.0 eq).

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while stirring, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.0 eq) in a separate flask cooled in an ice bath. Add this mixture dropwise to the solution of methyl 4-bromobenzoate over 30-60 minutes. The temperature must be maintained below 10 °C to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a crystalline solid.

-

Validation: Dry the product under a vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, IR).

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and orthogonal chemical transformations.[2]

Caption: Key reaction pathways of this compound.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂), a cornerstone transformation in the synthesis of many pharmaceuticals.[2] This is typically achieved using methods like catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., SnCl₂ in HCl). The resulting aniline derivative is a versatile precursor for forming amides, sulfonamides, and heterocyclic rings.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions.[2] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes. These reactions are fundamental in modern drug discovery for assembling complex molecular scaffolds.[2]

Applications in Research and Development

This compound is not an end-product but a high-value intermediate used to streamline synthetic pathways in several industries.[2]

-

Pharmaceutical Industry: It serves as a critical building block for synthesizing Active Pharmaceutical Ingredients (APIs).[2] Its structure is embedded within various developmental drug candidates. For example, related structures are key intermediates in the synthesis of immunomodulatory drugs.[5]

-

Agrochemical Industry: The compound is used in the development of novel herbicides, pesticides, and fungicides, where the specific arrangement of substituents can be tailored to achieve desired biological activity.[2]

-

Material Science: Its derivatives are explored in the creation of photoactive materials and specialty chemicals due to the electronic properties conferred by the nitro and bromo groups.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[3][6][7]

Table 3: GHS Hazard Information | Category | Information | | :--- | :--- | | Pictogram |

| | Signal Word | Warning[3] | | Hazard Statements | H315: Causes skin irritation.[3][8]H319: Causes serious eye irritation.[3][8]H335: May cause respiratory irritation.[3] | | Precautionary Statements | P261: Avoid breathing dust.[3][6]P280: Wear protective gloves/eye protection/face protection.[6][8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][8] |

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

-

Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8][9]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound is a strategically important molecule in synthetic chemistry. Its well-defined reactivity, governed by its distinct functional groups, provides chemists and drug development professionals with a reliable and versatile platform for constructing diverse and complex molecules. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in advancing research and innovation in the chemical and pharmaceutical sciences.

References

- 1. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-bromo-3-nitrobenzoate

Foreword: Understanding a Key Synthetic Intermediate

Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8) is a pivotal intermediate in the landscape of modern organic synthesis.[1] Its trifunctional nature, featuring an ester, a bromo group, and a nitro group, offers a versatile platform for constructing complex molecular architectures.[2] This guide provides an in-depth analysis of its core physical and spectroscopic properties, offering researchers and drug development professionals the foundational knowledge required for its effective application in synthetic chemistry. The strategic placement of these functional groups on the benzene ring allows for controlled, stepwise modifications, making it an invaluable precursor for pharmaceuticals, agrochemicals, and advanced materials.[1]

Core Physicochemical Characteristics

The physical properties of a compound are the first-line indicators of its purity, stability, and handling requirements. For this compound, these characteristics dictate its behavior in reaction solvents, its thermal limits, and appropriate storage conditions.

Summary of Physical Data

The following table consolidates the key quantitative physical properties of this compound, providing a quick reference for laboratory applications.

| Property | Value | Significance & Commentary | Source(s) |

| CAS Number | 2363-16-8 | Unique identifier for substance registration. | [3][4][5] |

| Molecular Formula | C₈H₆BrNO₄ | Defines the elemental composition. | [1][3][4] |

| Molecular Weight | 260.04 g/mol | Crucial for stoichiometric calculations in synthesis. | [1][3][5] |

| Appearance | White to off-white/pale yellow crystalline powder. | A primary indicator of purity; significant deviation in color may suggest impurities. | [1][6] |

| Melting Point | 101-105 °C | A narrow range indicates high purity. A key parameter for quality control. | [1][6][7] |

| Boiling Point | ~320.9 °C at 760 mmHg | High boiling point reflects low volatility and significant thermal stability. | [1][8] |

| Density | ~1.7 g/cm³ | Indicates a compact molecular packing in the solid state. | [1] |

| Solubility | Soluble in organic solvents such as toluene. | Dictates choice of solvents for reactions, extractions, and recrystallization. | [6][7] |

| Flash Point | ~147.9 °C | Important for assessing fire hazards during handling and storage. | [1][8] |

| Refractive Index | ~1.588 | A measure of how light propagates through the material. | [1][8] |

| Vapor Pressure | ~0.0 mmHg at 25°C | Extremely low volatility at room temperature minimizes inhalation exposure risk. | [1][8] |

In-Depth Analysis of Key Properties

-

Purity and Melting Point: The melting point is a critical quality control parameter. A sharp melting range, such as 102-103°C, is indicative of a highly pure sample.[1] Broadening of this range typically signals the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. For synthetic applications, particularly in multi-step pharmaceutical synthesis, starting with a material of confirmed high purity is essential to avoid side reactions and simplify downstream purification.

-

Thermal Stability: The high boiling point of approximately 320.9°C suggests strong intermolecular forces in the liquid state and a stable molecular structure that can withstand elevated temperatures without significant decomposition.[1] This thermal robustness is advantageous for reactions that require heating, allowing for a wider operational temperature window.

-

Solubility and Recrystallization: The compound's solubility in organic solvents like toluene but poor solubility in water is a cornerstone of its purification.[6][7] This differential solubility allows for effective purification via recrystallization. The process involves dissolving the compound in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of a molecule's structure. For this compound, each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show:

-

A singlet around 3.9 ppm: This signal corresponds to the three protons of the methyl ester (-OCH₃) group. Its integration value will be 3H.

-

Three aromatic protons: These will appear in the downfield region (typically 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring. Their precise chemical shifts and coupling patterns are dictated by the electronic effects of the bromo, nitro, and ester substituents. The relative positions of these groups lead to a predictable splitting pattern that can confirm the substitution pattern on the benzene ring.

-

-

¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments in the molecule. The spectrum for this compound will display eight distinct signals, corresponding to each of the eight carbon atoms, including the methyl ester carbon, the carbonyl carbon, and the six aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[9]

-

Key Characteristic Absorptions:

-

~1735-1750 cm⁻¹ (Strong): This intense absorption is characteristic of the C=O (carbonyl) stretch of the ester group.[9]

-

~1490-1550 cm⁻¹ and ~1315-1355 cm⁻¹ (Strong): These two strong bands correspond to the asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, respectively.[9] Their presence is a definitive indicator of this functional group.

-

~1160-1210 cm⁻¹ (Strong): Corresponds to the C-O stretching of the ester.

-

Below 700 cm⁻¹: A signal in this region is typically associated with the C-Br stretching vibration.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight.

-

Molecular Ion Peak (M⁺): The key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 259 and 261). This distinctive isotopic pattern is the hallmark of a compound containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

The relationship between the compound's structure and its key spectral features is illustrated below.

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2363-16-8 [chemicalbook.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 2363-16-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

- 8. echemi.com [echemi.com]

- 9. sciencing.com [sciencing.com]

A-Z Guide to Methyl 4-bromo-3-nitrobenzoate: Structure, Synthesis, and Application

Abstract: Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8) is a pivotal molecular intermediate, extensively utilized in the synthesis of complex organic scaffolds for the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and spectroscopic signature. We present a detailed, field-proven protocol for its synthesis via electrophilic aromatic substitution, including a discussion of the underlying mechanistic principles that govern its regioselectivity. Furthermore, this document outlines the compound's reactivity, focusing on key transformations such as palladium-catalyzed cross-coupling and nitro group reduction, which are fundamental to its utility as a versatile building block. Safety protocols and handling guidelines are also detailed to ensure procedural integrity. This whitepaper is intended as a comprehensive technical resource for researchers, chemists, and drug development professionals.

Chapter 1: Molecular Structure and Physicochemical Properties

This compound is a trifunctional aromatic compound. Its structure is defined by a benzene ring substituted with a methyl ester group (-COOCH₃), a bromine atom (-Br), and a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1]

The substituents are arranged in a specific orientation that dictates the molecule's reactivity. The methyl ester and the bromine atom are positioned para (1,4) to each other, while the nitro group is meta (position 3) relative to the ester and ortho (position 2) relative to the bromine. This arrangement is a direct consequence of the synthetic route employed, which will be discussed in Chapter 2.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 2363-16-8 | [1][2] |

| Molecular Formula | C₈H₆BrNO₄ | [1][2] |

| Molecular Weight | 260.04 g/mol | [1] |

| Appearance | White to off-white powder/colorless crystals | [2] |

| Melting Point | 102-103 °C | [2] |

| Boiling Point | 320.9 ± 22.0 °C at 760 mmHg | [2] |

| Density | ~1.7 g/cm³ | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)Br)--INVALID-LINK--[O-] | [1] |

| InChIKey | BNNDHGPPQZVKMX-UHFFFAOYSA-N | [1] |

These physicochemical properties are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification, and for confirming the identity and purity of the synthesized compound.

Chapter 2: Synthesis and Mechanistic Insights

The most direct and common synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of methyl 4-bromobenzoate. This reaction involves the introduction of a nitro group onto the aromatic ring using a nitrating agent.

Causality of Experimental Design: The choice of starting material, methyl 4-bromobenzoate, is strategic. The substituents already on the ring—a bromine atom and a methyl ester group—direct the incoming electrophile (the nitronium ion, NO₂⁺).

-

Directing Effects: The bromine atom is an ortho, para-director, while the methyl ester group is a meta-director. Both are deactivating groups, meaning they make the ring less reactive towards electrophilic attack than benzene itself. The methyl ester is more strongly deactivating than bromine.

-

Regioselectivity: The position of nitration is determined by the combined electronic effects of these two groups. The positions ortho to the bromine are C3 and C5. The position meta to the ester is C3 (and C5). Since both groups direct the incoming electrophile to the same position (C3), the reaction proceeds with high regioselectivity to yield the desired product. Nitration at C5 is sterically hindered by the adjacent bromine atom.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

This protocol is adapted from standard procedures for the nitration of deactivated aromatic esters.[3][4]

-

Preparation: In a 50 mL flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate (1 equivalent). Cool the flask in an ice-water bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 mL per gram of ester) to the flask while stirring. Maintain the temperature below 10 °C.

-

Nitrating Mixture: In a separate, dry test tube, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.

-

Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of the ester over 15-20 minutes. Crucially, the internal temperature must be maintained below 6 °C to prevent the formation of dinitrated byproducts. [4]

-

Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 20 minutes to ensure the reaction goes to completion.

-

Work-up & Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. The product will precipitate as a solid.

-

Filtration: Collect the crude solid by vacuum filtration and wash the filter cake with several portions of cold water to remove residual acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, typically methanol, to yield pure this compound as a white to off-white solid.[5]

Self-Validation: The success of the synthesis is validated by the melting point of the purified product, which should be sharp and within the literature range of 102-103 °C. Further confirmation is achieved through spectroscopic analysis as detailed in the next chapter.

Chapter 3: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The key techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, three distinct signals are expected in the aromatic region, and one singlet in the aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton(s) | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| -OCH₃ | Singlet (s) | 3.9 - 4.0 | Methyl protons of the ester group. |

| H-5 | Doublet (d) | 7.8 - 7.9 | Ortho to the bromine and meta to the ester. |

| H-6 | Doublet of Doublets (dd) | 8.1 - 8.2 | Ortho to the ester and meta to both Br and NO₂. |

| H-2 | Doublet (d) | 8.3 - 8.4 | Ortho to both the ester and nitro groups, highly deshielded. |

Note: Predicted shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact values can vary.[6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, as there are no planes of symmetry in the molecule, making all eight carbon atoms chemically non-equivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon(s) | Approx. Chemical Shift (δ, ppm) | Rationale |

| -OC H₃ | 52 - 54 | Methyl carbon of the ester. |

| C -Br | 118 - 120 | Carbon directly attached to bromine. |

| Aromatic C-H | 125 - 136 | Aromatic carbons bonded to hydrogen. |

| C -NO₂ | 148 - 150 | Carbon directly attached to the nitro group. |

| C -COOCH₃ | 130 - 132 | Quaternary carbon attached to the ester. |

| C =O | 163 - 165 | Carbonyl carbon of the ester. |

Note: These are typical ranges for substituted benzene derivatives.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Frequencies

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Source(s) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | [6] |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 | [6] |

| Ester (C=O) | Carbonyl Stretch | 1715 - 1730 | [6] |

| Ester (C-O) | Stretch | 1250 - 1300 | [6] |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 | General IR Tables |

| C-Br | Stretch | 600 - 800 | General IR Tables |

The presence of strong absorption bands in these specific regions provides robust evidence for the successful synthesis of the target molecule.[1]

Chapter 4: Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and selective transformations.[2]

Caption: Key synthetic transformations of this compound.

1. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10]

-

Mechanism Overview (Suzuki Coupling): The reaction cycle involves three main steps:

-

Oxidative Addition: A Palladium(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid, R-B(OH)₂) transfers its organic group to the palladium center, displacing the halide.[11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]

-

-

Application: This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of bi-aryl scaffolds, which are prevalent in many drug molecules.

2. Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂).[13] This transformation unlocks a new suite of synthetic possibilities.

-

Reagents and Selectivity: A variety of reducing agents can be employed.

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, care must be taken as it can sometimes lead to de-bromination (hydrodebromination) as a side reaction.[13]

-

Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classic and robust methods for nitro group reduction. Tin(II) chloride (SnCl₂) is often preferred for its milder conditions.[14]

-

-

Synthetic Value: The resulting aniline derivative, methyl 3-amino-4-bromobenzoate, is a valuable intermediate. The newly formed amino group can be acylated to form amides, participate in the formation of heterocyclic rings, or be converted into a diazonium salt for further functionalization.

Chapter 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification (GHS Classification): [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. A thorough understanding of its structure, the mechanistic basis of its synthesis, and its reactivity profile allows chemists to leverage this molecule for the efficient construction of complex and high-value compounds. The protocols and data presented in this guide serve as a comprehensive resource for its safe and effective use in research and development settings.

References

- 1. This compound | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. aiinmr.com [aiinmr.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of Methyl 4-bromo-3-nitrobenzoate: Starting Materials and Synthetic Strategies

Introduction

Methyl 4-bromo-3-nitrobenzoate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a bromine atom, a nitro group, and a methyl ester on a benzene ring, offers multiple reactive sites for further chemical transformations.[1] The bromine atom is amenable to cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to diverse functionalizations. This guide provides an in-depth exploration of the primary starting materials and synthetic routes for the preparation of this compound, offering a technical resource for researchers and professionals in drug development and fine chemical synthesis.

Primary Synthetic Pathways

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by the availability of precursors, cost considerations, and desired scale of production. The two most direct and commonly employed strategies commence with either 4-bromo-3-nitrobenzoic acid or methyl 4-bromobenzoate.

Route 1: Esterification of 4-Bromo-3-nitrobenzoic Acid

This is arguably the most straightforward method, involving the direct esterification of 4-bromo-3-nitrobenzoic acid. The primary challenge in this approach lies in the synthesis of the substituted benzoic acid precursor itself.

Synthesis of 4-Bromo-3-nitrobenzoic Acid

The regiochemistry of the bromo and nitro substituents is critical. Due to the directing effects of the functional groups, the order of introduction is paramount. The carboxylic acid and nitro groups are meta-directing, while the bromine atom is an ortho-, para-director.[2][3] Therefore, attempting to nitrate 3-bromobenzoic acid or brominate 3-nitrobenzoic acid would not yield the desired 4-bromo-3-nitro isomer in significant amounts. The most logical and efficient synthesis of 4-bromo-3-nitrobenzoic acid starts from a precursor where the para-relationship between the bromine and the eventual carboxyl group is established early. A common strategy begins with 4-bromotoluene.

Workflow for 4-Bromo-3-nitrobenzoic Acid Synthesis:

Caption: Synthesis of 4-Bromo-3-nitrobenzoic Acid from Toluene.

Experimental Protocol: Synthesis of 4-Bromo-3-nitrobenzoic Acid from 4-Bromotoluene

-

Nitration of 4-Bromotoluene: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid. Slowly add 4-bromotoluene to the cooled acid mixture while maintaining a low temperature (0-10 °C). After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture over crushed ice to precipitate the crude 4-bromo-2-nitrotoluene. Filter, wash with cold water until neutral, and dry the product. Recrystallization from ethanol can be performed for purification.

-

Oxidation of 4-Bromo-2-nitrotoluene: To a solution of the nitrated intermediate in a mixture of pyridine and water, add potassium permanganate in portions. Heat the mixture under reflux for several hours until the purple color of the permanganate disappears. Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 4-bromo-3-nitrobenzoic acid. Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like aqueous ethanol will yield the pure acid.[2][3]

Fischer Esterification

With 4-bromo-3-nitrobenzoic acid in hand, the final step is a classic Fischer esterification.[4][5]

Experimental Protocol: Methyl Esterification of 4-Bromo-3-nitrobenzoic Acid

-

Dissolve 4-bromo-3-nitrobenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

The product can be purified by recrystallization from a solvent such as methanol or a mixture of hexane and ethyl acetate.[6]

Data Summary for Route 1:

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | Toluene | Br₂, FeBr₃ | 4-Bromotoluene | High |

| 2 | 4-Bromotoluene | HNO₃, H₂SO₄ | 4-Bromo-2-nitrotoluene | Good |

| 3 | 4-Bromo-2-nitrotoluene | KMnO₄ or Na₂Cr₂O₇ | 4-Bromo-3-nitrobenzoic acid | Moderate to Good |

| 4 | 4-Bromo-3-nitrobenzoic acid | CH₃OH, H₂SO₄ (cat.) | This compound | High |

Route 2: Nitration of Methyl 4-bromobenzoate

This approach is more direct as it begins with a commercially available ester, methyl 4-bromobenzoate, and introduces the nitro group in the final step. The key to this synthesis is controlling the regioselectivity of the nitration reaction. The bromine atom is an ortho-, para-director, while the methyl ester group is a meta-director. In this case, the directing effects are conflicting. However, the bromine atom is generally considered a stronger ortho-, para-director than the ester is a meta-director, leading to nitration at the position ortho to the bromine.

Workflow for Nitration of Methyl 4-bromobenzoate:

Caption: Direct Nitration of Methyl 4-bromobenzoate.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

-

In a round-bottom flask, dissolve methyl 4-bromobenzoate in concentrated sulfuric acid at a low temperature (typically 0 °C) using an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirring solution, ensuring the temperature remains low.[7][8]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the solid product, wash it thoroughly with cold water to remove any residual acid, and then with a small amount of cold methanol to remove some impurities.

-

The crude product can be purified by recrystallization from methanol to yield pure this compound.[8]

Data Summary for Route 2:

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | Methyl 4-bromobenzoate | HNO₃, H₂SO₄ | This compound | Good to High |

Alternative Synthetic Considerations: The Sandmeyer Reaction

For certain applications or when specific precursors are readily available, the Sandmeyer reaction can be a powerful tool for introducing the bromo group.[9][10][11] This reaction transforms an aryl diazonium salt, derived from an aniline, into an aryl halide. In the context of this compound synthesis, one could envision a pathway starting from methyl 4-amino-3-nitrobenzoate.

Conceptual Workflow via Sandmeyer Reaction:

Caption: Conceptual Sandmeyer Route to the Target Compound.

This route, while chemically elegant, may be less common for large-scale production due to the handling of diazonium salts, which can be unstable. However, it offers a valuable alternative for specific synthetic challenges.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of starting material is a critical decision that influences the overall efficiency, cost, and scalability of the synthesis. The direct nitration of methyl 4-bromobenzoate offers a concise and high-yielding pathway. Alternatively, the esterification of 4-bromo-3-nitrobenzoic acid, while involving more steps for the synthesis of the acid precursor, provides a robust and reliable method. Understanding the underlying principles of electrophilic aromatic substitution and the directing effects of substituents is fundamental to successfully navigating these synthetic transformations.

References

- 1. innospk.com [innospk.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to the Retrosynthesis and Synthesis of 4-bromo-3-nitrobenzoic acid

Abstract: 4-Bromo-3-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic materials.[1] Its specific arrangement of bromo, nitro, and carboxylic acid functionalities allows for diverse chemical transformations. This in-depth technical guide provides a comprehensive analysis of the retrosynthesis of 4-bromo-3-nitrobenzoic acid, evaluates potential synthetic routes, and presents a detailed, field-proven experimental protocol for its preparation. The document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the strategic synthesis of this important building block.

Introduction: The Strategic Importance of 4-Bromo-3-nitrobenzoic acid

In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 4-Bromo-3-nitrobenzoic acid (CAS No. 6319-40-0) is one such pivotal intermediate.[1][2] The presence of three distinct functional groups on the aromatic ring—a carboxylic acid, a bromine atom, and a nitro group—provides a rich platform for subsequent chemical modifications. The carboxylic acid allows for amide bond formation, the bromine atom is amenable to cross-coupling reactions, and the nitro group can be reduced to an amine, which opens up a vast array of further derivatization possibilities. Understanding the most logical and efficient way to construct this molecule is therefore a key enabling step for numerous research and development programs.

Retrosynthetic Analysis: Devising a Logical Synthetic Approach

Retrosynthesis is the art of deconstructing a target molecule into simpler, readily available starting materials, which in turn reveals a logical forward synthetic plan. The analysis for 4-bromo-3-nitrobenzoic acid hinges on a critical understanding of the directing effects of its substituents in electrophilic aromatic substitution (EAS) reactions.

Guiding Principles: Substituent Directing Effects

-

Carboxylic Acid (-COOH): A moderately deactivating group that acts as a meta-director due to its electron-withdrawing resonance and inductive effects.[3][4]

-

Nitro Group (-NO₂): A strongly deactivating group and a powerful meta-director.[5][6]

-

Bromine (-Br): A weakly deactivating group that, paradoxically, acts as an ortho, para-director due to the resonance contribution of its lone pairs, which can stabilize the cationic intermediate (sigma complex) during EAS.[5][7]

With these principles, we can evaluate the most logical bond disconnections.

Primary Disconnection (C-N Bond): The most logical disconnection is that of the C-N bond of the nitro group. This approach simplifies the target molecule to 4-bromobenzoic acid . This precursor is commercially available and its synthesis from simpler materials is well-established.[8] The forward reaction would involve the nitration of 4-bromobenzoic acid. This strategy is highly favorable because the directing effects of the existing substituents guide the incoming nitro group to the desired position.[7][9] The carboxyl group directs meta (to positions 3 and 5), while the bromine atom directs ortho (to positions 3 and 5). Since both groups direct the electrophile to the same positions, a clean, high-yielding reaction to form the 3-nitro isomer is anticipated.[10][11]

Alternative Disconnections:

-

C-Br Bond Disconnection: This leads to 3-nitrobenzoic acid as the precursor. The forward reaction would be the bromination of this substrate. Both the -COOH and -NO₂ groups are meta-directors. They would both direct an incoming electrophile to position 5. While this appears viable, the aromatic ring is heavily deactivated by two potent electron-withdrawing groups, making the bromination reaction sluggish and potentially requiring harsh conditions.

-

C-C Bond Disconnection (from the ring): This route involves forming the carboxylic acid group late in the synthesis, typically by oxidizing an alkyl group, such as a methyl group. This would lead to 4-bromo-3-nitrotoluene as the immediate precursor. This intermediate can be synthesized, for instance, by the nitration of 4-bromotoluene.[7][9] While this pathway is certainly feasible, it adds steps (oxidation) compared to the more direct nitration of 4-bromobenzoic acid.

Based on this analysis, the nitration of 4-bromobenzoic acid is the most efficient and logical synthetic strategy.

Caption: Retrosynthetic analysis of 4-bromo-3-nitrobenzoic acid.

Recommended Synthetic Pathway: Nitration of 4-Bromobenzoic Acid

The chosen forward pathway capitalizes on the cooperative directing effects of the bromo and carboxyl substituents on the 4-bromobenzoic acid starting material.

Principle and Mechanistic Insights

The reaction is a classic electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).

Step 1: Generation of the Electrophile HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The π-electron system of the 4-bromobenzoic acid ring attacks the nitronium ion. The attack occurs preferentially at the C3 position, which is ortho to the bromine and meta to the carboxylic acid. This regioselectivity is due to the formation of the most stable resonance-stabilized intermediate (arenium ion or sigma complex). Attack at the C3 position allows for resonance structures where the positive charge is delocalized without being placed on the carbon atom bearing the electron-withdrawing carboxyl group, which would be highly destabilizing.[12]

Step 3: Deprotonation A base (HSO₄⁻ or H₂O) removes a proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final product, 4-bromo-3-nitrobenzoic acid.

Caption: Forward synthesis via nitration of 4-bromobenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and provides a reliable method for the synthesis of 4-bromo-3-nitrobenzoic acid.[2]

Materials and Reagents

| Reagent/Material | Quantity (for 0.2 mol scale) | Molar Mass ( g/mol ) | Moles | Notes |

| 4-Bromobenzoic acid | 40.0 g | 201.02 | 0.199 | Starting material |

| Concentrated Sulfuric Acid (98%) | 30.1 mL (55.4 g) | 98.08 | 0.565 | Catalyst and solvent |

| Fuming Nitric Acid (>90%) | 12.4 mL (18.6 g) | 63.01 | 0.295 | Nitrating agent |

| Ice | ~500 g | - | - | For cooling and product precipitation |

| Deionized Water | As needed | - | - | For washing |

| 500 mL Beaker or Round-bottom flask | 1 | - | - | Reaction vessel |

| Magnetic or Mechanical Stirrer | 1 | - | - | For agitation |

| Ice-salt bath | 1 | - | - | For temperature control |

| Buchner Funnel and Filter Flask | 1 | - | - | For product isolation |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry flask, carefully and slowly add 12.4 mL of fuming nitric acid to 30.1 mL of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath to maintain a temperature between 0-5 °C. This step is highly exothermic and must be performed with caution in a fume hood.

-

Reaction Setup: Place 40.0 g (0.199 mol) of 4-bromobenzoic acid into a 500 mL beaker or flask equipped with a mechanical or robust magnetic stirrer. Cool the vessel in an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise or in small portions to the stirred 4-bromobenzoic acid. The rate of addition should be controlled to ensure the internal temperature of the reaction mixture does not exceed 10 °C (ideally maintained at 0-5 °C). This addition may take several hours.[2]

-

Reaction Progression: After the addition is complete, allow the mixture to continue stirring at 0-5 °C for an additional 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 2 hours to ensure the reaction goes to completion.[2]

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice with stirring. A white or pale-yellow solid will precipitate.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

-

Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature (~50-60 °C) to a constant weight. The process typically yields a white solid.[2]

Safety Precautions

-

Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]

-

The generation of the nitrating mixture is highly exothermic and releases toxic fumes. This procedure MUST be performed in a well-ventilated chemical fume hood.

-

When pouring the acid mixture onto ice, do so slowly to control the exotherm.

Expected Results and Characterization

-

Yield: High yields are expected for this reaction, often in the range of 90-96%.[2] For a 0.2 mol scale reaction, a theoretical yield of 48.98 g is calculated. A 96% yield would correspond to approximately 47.0 g.

-

Appearance: A white to light-yellow crystalline solid.[1]

-

Melting Point: 215-218 °C.[13]

-

Characterization Data: The structure of the final product should be confirmed by spectroscopic methods.

Alternative Synthetic Strategies

While the nitration of 4-bromobenzoic acid is the most direct route, other strategies exist that may be useful in specific contexts.

-

Oxidation of 4-bromo-3-nitrotoluene: As mentioned in the retrosynthetic analysis, this pathway involves first synthesizing 4-bromo-3-nitrotoluene from toluene via bromination and subsequent nitration, followed by oxidation of the methyl group with a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.[7][9] This multi-step process is less atom-economical than the primary route.

-

Sandmeyer Reaction: A more complex approach would be to start with an appropriately substituted aniline, such as 3-amino-4-bromobenzoic acid. The amino group could be converted to a diazonium salt, which is then displaced by a nitro group. However, the Sandmeyer reaction is more commonly used to introduce halogens or cyano groups, and direct nitration is far more straightforward for this target molecule.[14][15][16]

Conclusion

The retrosynthetic analysis of 4-bromo-3-nitrobenzoic acid clearly identifies the nitration of 4-bromobenzoic acid as the most logical and efficient synthetic route. This is dictated by the favorable and converging directing effects of the bromo and carboxyl substituents. The provided experimental protocol is robust, high-yielding, and relies on readily available reagents. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably produce this valuable intermediate for applications in drug discovery, agrochemical development, and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromo-3-nitrobenzoic acid | 6319-40-0 [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. savemyexams.com [savemyexams.com]

- 7. quora.com [quora.com]

- 8. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

- 9. quora.com [quora.com]

- 10. homework.study.com [homework.study.com]

- 11. homework.study.com [homework.study.com]

- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 13. chembk.com [chembk.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Sandmeyer Reaction [organic-chemistry.org]

Methyl 4-bromo-3-nitrobenzoate: A Comprehensive Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-nitrobenzoate is a versatile intermediate compound widely utilized in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a bromine atom and a nitro group on the benzene ring, provides reactive sites for various chemical transformations.[1] While its utility in research and development is significant, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact. This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with this compound, offering practical insights and protocols for its safe handling, storage, and disposal.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification

The aggregated GHS information from multiple sources indicates the following classifications[2][3]:

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]

GHS Label Elements

The following pictograms, signal word, and hazard statements are associated with this compound:

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[2][3]H319: Causes serious eye irritation.[2][3]H335: May cause respiratory irritation.[3][4] |

Precautionary Statements

A comprehensive set of precautionary statements should be observed when handling this chemical[2][3]:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Section 2: Toxicological Profile: A Call for Caution

A critical aspect of the safety assessment for this compound is the notable lack of specific toxicological data. Multiple safety data sheets explicitly state that there is "no data available" for acute toxicity (oral, dermal, and inhalation), carcinogenicity, germ cell mutagenicity, and reproductive toxicity.[2] This absence of information necessitates a highly precautionary approach to handling this compound.

While no specific LD50 or LC50 values are available for this compound, a safety data sheet for the structurally similar compound, Methyl 3-nitrobenzoate, provides an estimated oral LD50 of 2500 mg/kg.[5] It is crucial to understand that this value is for a different substance and should only be used as a very rough indicator of potential toxicity. The primary health concerns are the immediate irritant effects on the skin, eyes, and respiratory system.

Given the lack of long-term toxicity data, it is prudent to assume that chronic exposure could lead to unforeseen health effects. Therefore, minimizing all routes of exposure is the most critical safety principle.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage practices is essential to mitigate the risks associated with this compound.

Engineering Controls

The primary line of defense is the use of effective engineering controls to minimize airborne concentrations and prevent direct contact.

-